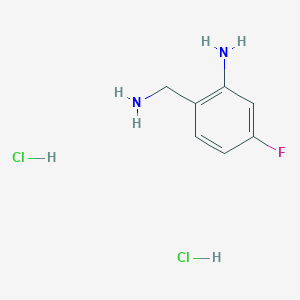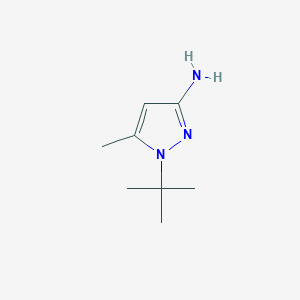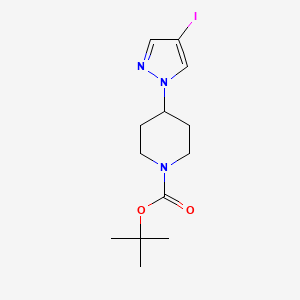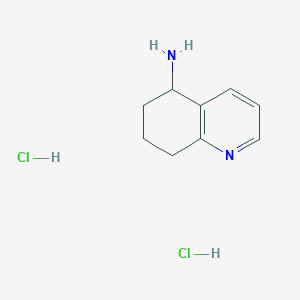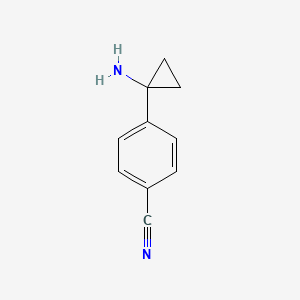![molecular formula C11H14F3NO2 B1519434 3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol CAS No. 1019110-74-7](/img/structure/B1519434.png)
3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol
Vue d'ensemble
Description
“3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol” is a chemical compound with the CAS Number: 1019110-74-7. It has a molecular weight of 249.23 g/mol. The IUPAC name for this compound is 3-amino-2- [3- (trifluoromethoxy)benzyl]-1-propanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14F3NO2/c12-11(13,14)17-10-3-1-2-8(5-10)4-9(6-15)7-16/h1-3,5,9,16H,4,6-7,15H2 . This code represents the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis of Potential Pharmaceutical Compounds
3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol derivatives have been synthesized and evaluated for their potential as pharmaceutical compounds. For instance, derivatives of this compound have been studied for their Src kinase inhibitory and anticancer activities, particularly against human breast carcinoma cells. The structure-activity relationship studies suggest that modifications to the compound can significantly affect its inhibitory potency (Deepti Sharma et al., 2010).
Development of Antimicrobial Agents
The compound has also been involved in the synthesis of novel antimicrobial agents. For example, derivatives synthesized from the reaction of 2-(4-bromo phenyl) methyl cyanide with ethylchloroformate have shown promising antimicrobial activity. These compounds are characterized by their structural elements and evaluated for their effectiveness against various microbes (K. Doraswamy & P. Ramana, 2013).
Creation of Novel Materials with Antioxidant Properties
In the field of materials science, derivatives of 3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol have been used to modify chitosan, creating novel materials with enhanced antioxidant properties. These chitosan derivatives have shown superior antioxidant activity compared to pristine chitosan, particularly against superoxide anion radicals. Such materials have potential biomedical applications due to their enhanced antioxidant efficiency and favorable cytotoxicity profiles (Wenqiang Tan et al., 2018).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(aminomethyl)-3-[2-(trifluoromethoxy)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)17-10-4-2-1-3-9(10)5-8(6-15)7-16/h1-4,8,16H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSRKMYNSBZEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)CO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1519351.png)
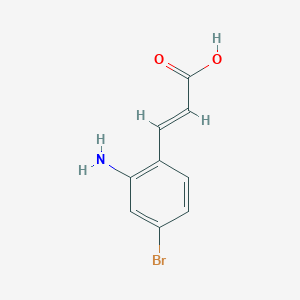
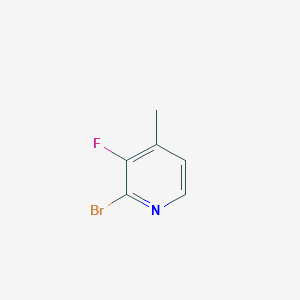
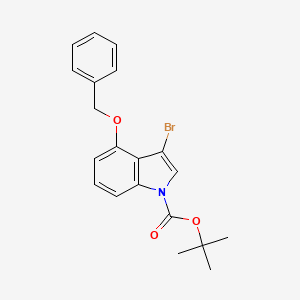
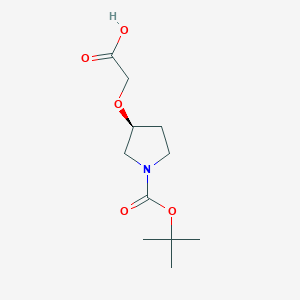
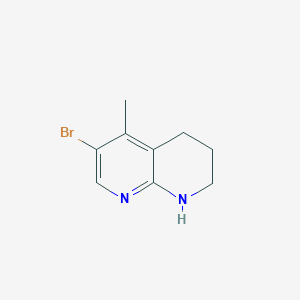
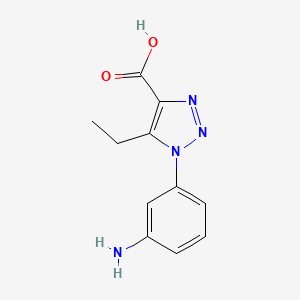
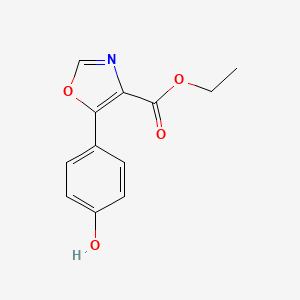
![1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene](/img/structure/B1519362.png)
